molecular formula C9H16O3 B14412035 tert-Butyl pent-4-eneperoxoate CAS No. 84210-61-7

tert-Butyl pent-4-eneperoxoate

Cat. No.: B14412035
CAS No.: 84210-61-7
M. Wt: 172.22 g/mol
InChI Key: QOAAVHKGJQTNCE-UHFFFAOYSA-N
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Description

tert-Butyl pent-4-eneperoxoate is an organic peroxide compound characterized by the presence of a tert-butyl group and a pent-4-ene chain with a peroxoate functional group. Organic peroxides are known for their ability to decompose and release free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl pent-4-eneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pent-4-ene under controlled conditions. The reaction typically involves the use of a catalyst, such as a metal salt or an acid, to facilitate the formation of the peroxoate bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pent-4-eneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules.

    Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.

    Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts and organic solvents. The reaction is typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Major products include epoxides and alcohols.

    Reduction: Major products include tert-butyl alcohol and pent-4-ene.

    Substitution: Products vary depending on the substituent introduced, such as halogenated alkenes or ethers.

Scientific Research Applications

tert-Butyl pent-4-eneperoxoate has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.

    Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals, including antioxidants and stabilizers for plastics and rubbers.

Mechanism of Action

The mechanism of action of tert-Butyl pent-4-eneperoxoate involves the decomposition of the peroxoate bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound can induce oxidative stress by generating reactive oxygen species, which can interact with cellular components and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties.

    tert-Butyl peroxybenzoate: Another organic peroxide used in polymerization reactions.

    tert-Butyl peroxyacetate: Known for its use as a polymerization initiator.

Uniqueness

tert-Butyl pent-4-eneperoxoate is unique due to its specific structure, which combines the reactivity of a peroxoate group with the stability of a tert-butyl group. This combination allows for controlled decomposition and the generation of free radicals under specific conditions, making it valuable in various chemical and industrial applications.

Properties

CAS No.

84210-61-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl pent-4-eneperoxoate

InChI

InChI=1S/C9H16O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

QOAAVHKGJQTNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCC=C

Origin of Product

United States

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